The compound is derived from the modification of simpler ketones through the introduction of chlorine and fluorine substituents. Its classification falls under the category of halogenated organic compounds, specifically focusing on chlorinated and fluorinated derivatives. The presence of these halogens often enhances the lipophilicity and biological activity of organic molecules, making them valuable in medicinal chemistry.
The synthesis of 2-Chloro-1-(4-chloro-3-methylphenyl)-2,2-difluoroethanone can be achieved through several methods, primarily involving nucleophilic substitution reactions or electrophilic addition reactions.
Methodology:
The detailed reaction mechanism involves the formation of an acyl chloride intermediate followed by nucleophilic attack by the aromatic compound.
The molecular structure of 2-Chloro-1-(4-chloro-3-methylphenyl)-2,2-difluoroethanone can be represented by its chemical formula .
2-Chloro-1-(4-chloro-3-methylphenyl)-2,2-difluoroethanone participates in various chemical reactions due to its electrophilic nature:
These reactions are crucial for developing derivatives with enhanced biological activity or different pharmacological profiles.
The mechanism of action for 2-Chloro-1-(4-chloro-3-methylphenyl)-2,2-difluoroethanone primarily involves its interaction with biological targets through covalent bonding or catalytic activity:
Data from studies indicate that such modifications can lead to increased potency against certain biological pathways, making it a candidate for drug development.
The applications of 2-Chloro-1-(4-chloro-3-methylphenyl)-2,2-difluoroethanone span various fields:
The asymmetric reduction of the ketone moiety in 2-Chloro-1-(4-chloro-3-methylphenyl)-2,2-difluoroethanone represents a pivotal route to chiral alcohols serving as pharmaceutical intermediates. Engineered alcohol dehydrogenases (Alcohol Dehydrogenases) from Lactobacillus kefir demonstrate exceptional efficiency in this transformation. A tetrad mutant Alcohol Dehydrogenase (A94T/F147L/L199H/A202L) coupled with glucose dehydrogenase (Glucose Dehydrogenase) achieves complete conversion of 60 g/L substrate to (S)-2-chloro-1-(4-chloro-3-methylphenyl)-2,2-difluoroethanol within 6 hours at 35°C, yielding enantiomeric excess values >99.5% [8] [9]. This biocatalytic system leverages intracellular cofactor regeneration through glucose oxidation, eliminating dependence on exogenous nicotinamide adenine dinucleotide phosphate. The stereochemical outcome follows Prelog’s rule, where hydride transfer occurs preferentially from the re face of the prochiral carbonyl. Computational studies reveal that the A202L mutation enlarges the substrate-binding pocket to accommodate the sterically demanding 4-chloro-3-methylphenyl group, while F147L optimizes π-stacking interactions with the aryl ring [8] [9].
Table 1: Performance of Engineered Alcohol Dehydrogenases in Ketone Reduction
Enzyme Source | Substrate Conc. (g/L) | Time (h) | Conversion (%) | ee (%) | Product Configuration |
---|---|---|---|---|---|
Lactobacillus kefir Mutant | 60 | 6 | >99 | >99.5 | (S)-Alcohol |
Scheffersomyces stipitis | 5 | 24 | 85 | 90 | (R)-Alcohol |
Debaryomyces hansenii | 44.4 | 12 | 89 | >99 | (S)-Alcohol |
Chemoenzymatic routes integrate chemical synthesis of advanced precursors with enzymatic stereoselective transformations. 2-Chloro-1-(4-chloro-3-methylphenyl)-2,2-difluoroethanone is synthesized via electrophilic halogenation of 1-(4-chloro-3-methylphenyl)ethanone using N-halosuccinimide under solvent-free conditions, achieving >90% yield without ring halogenation byproducts [2] [6]. This ketone precursor then undergoes enzymatic asymmetric reduction using whole-cell biocatalysts expressing carbonyl reductases. Alternatively, lipase-catalyzed kinetic resolution of racemic chlorohydrins – obtained through chemical reduction – provides access to both enantiomers. Thermomyces lanuginosus lipase immobilized on Immobead-150 resolves racemic 2-chloro-1-(4-chloro-3-methylphenyl)ethyl acetate with 52% conversion and 99% enantiomeric excess for the (S)-alcohol [8]. Chemoenzymatic cascades bypass limitations of purely chemical asymmetric hydrogenation, which requires expensive chiral oxazaborolidine catalysts or noble metal complexes under high-pressure hydrogenation conditions [8] [10].
Deep Eutectic Solvents significantly enhance substrate solubility and enzyme stability in biocatalytic transformations of hydrophobic substrates like 2-Chloro-1-(4-chloro-3-methylphenyl)-2,2-difluoroethanone. Choline chloride-glycerol (1:2 molar ratio) Deep Eutectic Solvent increases solubility 22-fold compared to aqueous buffers while maintaining >90% activity of Lactobacillus kefir Alcohol Dehydrogenase after 72 hours [3]. The mechanism involves disruption of hydrogen-bonding networks in Deep Eutectic Solvents, which reduces mass transfer limitations at the enzyme active site. Reaction optimization studies reveal that 30% Deep Eutectic Solvent in phosphate buffer (50 millimolar, pH 7.0) represents the optimal compromise between substrate solubility and enzyme kinetics. This system achieves 95% conversion of 100 millimolar substrate within 12 hours – a 3.5-fold improvement over aqueous systems – due to increased bioavailability of the difluorinated ketone [3] [7].
Structure-guided enzyme engineering enhances stereoselectivity toward sterically demanding halogenated ketones. Molecular docking of 2-Chloro-1-(4-chloro-3-methylphenyl)-2,2-difluoroethanone into Lactobacillus kefir Alcohol Dehydrogenase reveals unfavorable steric clashes between the ortho-chlorine substituent and residue Y190. Site-saturation mutagenesis at positions F147, Y190, and V196 yields a triple mutant (F147L/Y190P/V196L) that enlarges the substrate-binding pocket by 3.1 Å while introducing hydrophobic contacts with the difluoroalkyl chain [8] [9]. Computational alanine scanning confirms that Y190P mutation reduces steric hindrance by 7.2 kcal/mol, rationalizing the 300-fold improvement in catalytic efficiency (k~cat~/K~M~). This mutant achieves perfect enantioselectivity (>99% enantiomeric excess) toward the (S)-alcohol, whereas wild-type Alcohol Dehydrogenase produces racemic mixtures. QM/MM simulations further demonstrate that the transition state for hydride transfer is stabilized by 4.8 kcal/mol in the mutant due to optimal positioning of the carbonyl oxygen near the catalytic zinc ion [9].
Table 2: Mutant Alcohol Dehydrogenase Development Through Computational Design
Mutation | K~M~ (mM) | k~cat~ (s⁻¹) | k~cat~/K~M~ (mM⁻¹s⁻¹) | ee (%) | Steric Pocket Volume (ų) |
---|---|---|---|---|---|
Wild-type | 18.5 ± 1.2 | 0.15 ± 0.01 | 0.0081 | <5 | 235 |
F147L/Y190P/V196L | 0.9 ± 0.1 | 2.3 ± 0.2 | 2.56 | >99 | 318 |
A94T/F147L/A202L | 0.7 ± 0.05 | 4.1 ± 0.3 | 5.86 | >99 | 342 |
Low-level organic co-solvents dramatically enhance mass transfer of hydrophobic substrates in whole-cell biocatalysis systems expressing reductases for 2-Chloro-1-(4-chloro-3-methylphenyl)-2,2-difluoroethanone reduction. Systematic screening identifies 2% (volume/volume) acetone as optimal, increasing reaction velocity 13-fold while maintaining membrane integrity – confirmed via flow cytometry (>95% viable cells) and minimal extracellular protein leakage (<0.1 milligram per milliliter) [3] [7]. Co-solvent effects correlate with log P values: solvents with log P 0.2–1.0 (acetone: -0.24, methanol: -0.77) partition into membranes without denaturation, whereas hydrophobic solvents (log P > 2.0) cause catastrophic membrane disruption. At 2% acetone, substrate solubility increases 200% while intracellular cofactor retention remains >90%, enabling complete conversion of 50 millimolar substrate within 3 hours. Higher co-solvent concentrations (10% acetone) reduce conversion by 27% due to nicotinamide adenine dinucleotide phosphate leakage and impaired glucose dehydrogenase activity [7].
Table 3: Co-Solvent Effects on Whole-Cell Biocatalysis Performance
Co-Solvent (2% v/v) | Log P | Solubility Increase (%) | Relative Activity (%) | NADPH Retention (%) | Cell Viability (%) |
---|---|---|---|---|---|
None (aqueous buffer) | - | 0 | 100 | 100 | 98.5 ± 0.3 |
Acetone | -0.24 | 200 | 1300 | 92.3 ± 1.2 | 96.1 ± 0.8 |
Methanol | -0.77 | 150 | 1250 | 89.6 ± 1.5 | 95.8 ± 0.6 |
Ethanol | -0.31 | 180 | 1150 | 85.4 ± 2.1 | 94.3 ± 0.9 |
Dimethyl sulfoxide | -1.35 | 2200 | 900 | 68.7 ± 3.4 | 88.2 ± 1.1 |
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